Ethyl 2,2-difluoro-2-(1-hydroxycyclopentyl)acetate
Description
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(1-hydroxycyclopentyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O3/c1-2-14-7(12)9(10,11)8(13)5-3-4-6-8/h13H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDSMWUOOBAVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1(CCCC1)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2-difluoro-2-(1-hydroxycyclopentyl)acetate typically involves the reaction of cyclopentanone with ethyl difluoroacetate in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-difluoro-2-(1-hydroxycyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of ethyl 2,2-difluoro-2-(1-oxocyclopentyl)acetate.
Reduction: Formation of ethyl 2,2-difluoro-2-(1-hydroxycyclopentyl)ethanol.
Substitution: Formation of ethyl 2,2-difluoro-2-(1-substituted cyclopentyl)acetate.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(1-hydroxycyclopentyl)acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-2-(1-hydroxycyclopentyl)acetate is primarily related to its ability to interact with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. This can lead to the modulation of various biological processes, including enzyme inhibition, receptor activation, and signal transduction .
Comparison with Similar Compounds
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl)acetate: Another fluorinated compound with potential biological activity.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A novel sulfonyl compound studied for its applications in lithium-ion batteries.
Uniqueness: Ethyl 2,2-difluoro-2-(1-hydroxycyclopentyl)acetate is unique due to its specific structural features, including the cyclopentyl ring and the hydroxy group.
Biological Activity
Ethyl 2,2-difluoro-2-(1-hydroxycyclopentyl)acetate is a fluorinated organic compound that has garnered attention for its potential biological activity. This article explores its biological mechanisms, applications in drug discovery, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H14F2O3
- Molecular Weight : 208.21 g/mol
The compound features a unique structure that includes a cyclopentyl group and difluorinated acetyl moiety, which influences its biochemical interactions.
Research indicates that compounds with similar structures to this compound can interact with critical signaling pathways such as the EGFR/PI3K/AKT/mTOR pathway. This interaction is significant for various cellular processes including:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of certain cancer cell lines.
- Induction of Apoptosis : In vitro studies suggest that it can induce apoptosis in malignant cells.
- Cell Cycle Arrest : It may also cause cell cycle arrest, preventing further division of cancerous cells.
In Vitro Studies
A study highlighted the compound's effects on specific cancer cell lines, demonstrating its potential as an anti-cancer agent. The results indicated:
- Inhibition of Migration and Invasion : this compound reduced the ability of cancer cells to migrate and invade surrounding tissues.
- Cell Viability : The compound exhibited a dose-dependent decrease in cell viability in tested cell lines, suggesting its efficacy as a therapeutic agent.
In Vivo Applications
While in vitro results are promising, further research is needed to establish the compound's effectiveness in vivo. Current investigations focus on:
- Tumor Growth Prevention : Preliminary animal studies indicate potential for preventing tumor growth when administered at specific dosages.
Case Study 1: Anti-Cancer Properties
A case study involving colorectal cancer demonstrated that this compound effectively inhibited malignant behaviors by restricting phosphorylation and nuclear translocation of STAT3, a key transcription factor involved in cancer progression. This suggests a mechanism where the compound may alter signaling pathways crucial for tumor growth and survival.
| Study Aspect | Details |
|---|---|
| Cancer Type | Colorectal Cancer |
| Mechanism | Inhibition of STAT3 phosphorylation |
| Outcome | Reduced tumor growth in preclinical models |
Applications in Drug Discovery
This compound is being explored for its potential use in:
- Anti-inflammatory Agents : Its structural characteristics may allow it to modulate inflammatory pathways.
- Anticancer Agents : Ongoing research aims to optimize its efficacy against various cancers by modifying its chemical structure to enhance potency and reduce toxicity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2,2-difluoro-2-(1-hydroxycyclopentyl)acetate, and what analytical methods validate its purity and structure?
- Methodology : The compound is synthesized via nucleophilic substitution or esterification. For example, fluorinated acetates are often prepared by reacting cyclopentanol derivatives with difluoroacetic acid esters under acid catalysis. A typical procedure involves refluxing with sulfuric acid (as in for analogous esters) or using silylated intermediates (e.g., trimethylsilyl groups as in ). Structural validation requires and NMR to confirm the hydroxycyclopentyl moiety and difluoroacetate group. For instance, NMR peaks near δ –47 ppm () and NMR signals for ester methyl/ethyl groups (3.6–4.0 ppm) are critical .
Q. How do fluorinated substituents influence the compound’s physical properties (e.g., boiling point, stability)?
- Methodology : Fluorine’s electronegativity increases thermal stability and lowers boiling points due to reduced polarizability. Comparative data from similar compounds (e.g., Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate in , boiling point 117–118°C) suggest trends. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) quantify stability, while computational studies (DFT) model fluorine’s electronic effects .
Q. What spectroscopic techniques are most effective for characterizing the hydroxycyclopentyl and difluoroacetate moieties?
- Methodology : NMR identifies the hydroxy group (broad singlet at δ 1.5–2.5 ppm) and ester protons. NMR detects the difluoro group (split signals due to coupling). IR spectroscopy confirms ester carbonyl (C=O at ~1740 cm) and hydroxyl (O–H at ~3400 cm) stretches. Mass spectrometry (ESI-MS) verifies molecular weight, as shown in for analogous compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
- Methodology : Systematic variation of catalysts (e.g., sulfuric acid vs. Lewis acids like BF), solvents (polar aprotic vs. alcohols), and temperature is required. For example, uses methanol and HSO for esterification, but yields might improve with Dean-Stark traps for water removal. Design of experiments (DoE) or response surface methodology (RSM) can identify optimal parameters .
Q. How can contradictory NMR data for fluorinated acetates be resolved?
- Methodology : Contradictions may arise from solvent effects or dynamic processes. For example, reports NMR at δ –47.77 ppm (DMSO), while other solvents (CDCl) may shift peaks. Variable-temperature NMR and COSY/NOESY experiments clarify conformational changes. Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive structural proof .
Q. What mechanistic pathways explain the reactivity of the hydroxycyclopentyl group in nucleophilic substitutions?
- Methodology : Isotopic labeling (e.g., in the hydroxyl group) tracks substitution mechanisms. Kinetic studies under varying pH and nucleophile concentrations differentiate SN1 vs. SN2 pathways. Computational modeling (e.g., Gaussian) visualizes transition states. ’s synthesis of azido derivatives (e.g., compound 23) suggests possible intermediates .
Q. How does the stereochemistry of the hydroxycyclopentyl group affect biological activity in related compounds?
- Methodology : Enantioselective synthesis (e.g., chiral catalysts) produces stereoisomers for comparative bioassays. highlights fluorine’s role in drug activity, suggesting in vitro testing (e.g., enzyme inhibition assays) to correlate stereochemistry with efficacy. Molecular docking studies predict binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
